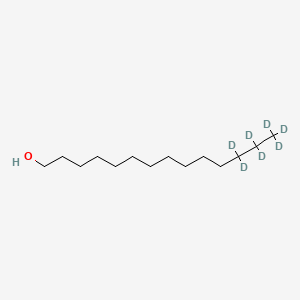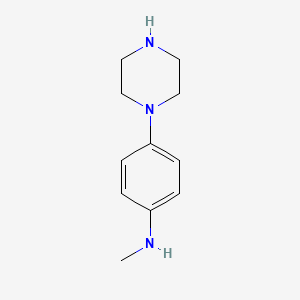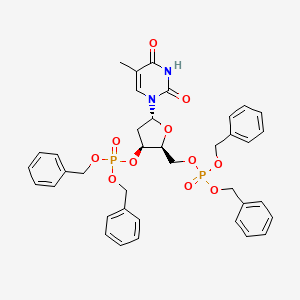
Tetrabenzyl Thymidine-3',5'-diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabenzyl Thymidine-3’,5’-diphosphate is a modified nucleotide compound with the molecular formula C38H40N2O11P2 and a molecular weight of 762.68 . This compound is widely used in biomedicine, particularly in the study of DNA synthesis and replication. It serves as an essential tool in understanding viral replication mechanisms and developing effective therapeutic interventions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzyl Thymidine-3’,5’-diphosphate involves the protection of thymidine with benzyl groups followed by phosphorylation. The reaction typically requires the use of reagents such as benzyl chloride and phosphorylating agents under controlled conditions . The compound is then purified through chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of Tetrabenzyl Thymidine-3’,5’-diphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solvents like chloroform, DMSO, and ethanol are commonly used for solubilizing the compound .
化学反应分析
Types of Reactions
Tetrabenzyl Thymidine-3’,5’-diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one or more functional groups with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学研究应用
Tetrabenzyl Thymidine-3’,5’-diphosphate has a wide range of scientific research applications:
作用机制
Tetrabenzyl Thymidine-3’,5’-diphosphate exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA replication. The compound binds to the active site of the enzyme, preventing the incorporation of nucleotides into the growing DNA strand. This inhibition disrupts viral replication, making it a potential antiviral agent.
相似化合物的比较
Similar Compounds
Thymidine-3’,5’-diphosphate: A related compound with similar inhibitory effects on DNA polymerase.
Thymidine-5’-diphosphate: Another analogue used in studying DNA synthesis.
Uniqueness
Tetrabenzyl Thymidine-3’,5’-diphosphate is unique due to its tetrabenzyl protection, which enhances its stability and binding affinity to DNA polymerase. This makes it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C38H40N2O11P2 |
|---|---|
分子量 |
762.7 g/mol |
IUPAC 名称 |
dibenzyl [(2S,3S,5R)-3-bis(phenylmethoxy)phosphoryloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C38H40N2O11P2/c1-29-23-40(38(42)39-37(29)41)36-22-34(51-53(44,47-26-32-18-10-4-11-19-32)48-27-33-20-12-5-13-21-33)35(50-36)28-49-52(43,45-24-30-14-6-2-7-15-30)46-25-31-16-8-3-9-17-31/h2-21,23,34-36H,22,24-28H2,1H3,(H,39,41,42)/t34-,35-,36+/m0/s1 |
InChI 键 |
XFBMKWSRRQFUSQ-QGBCWPEESA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@H](O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)OP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)OP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13859862.png)
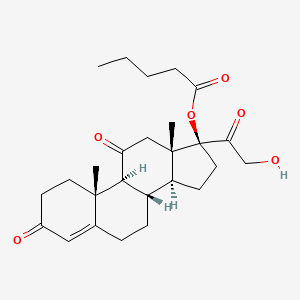
![(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)
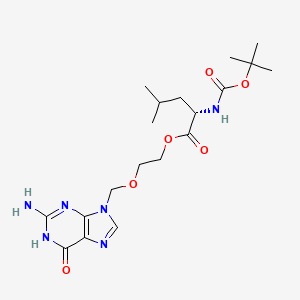
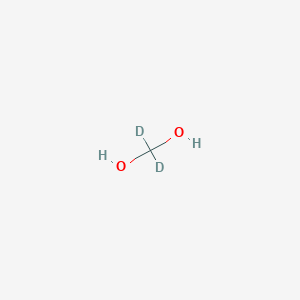
![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)
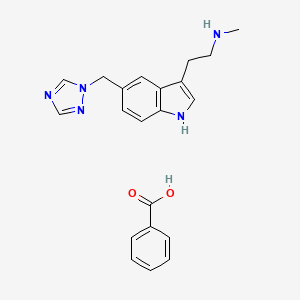
![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)

![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
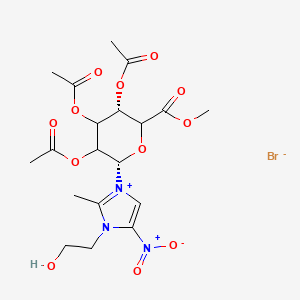
![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)
